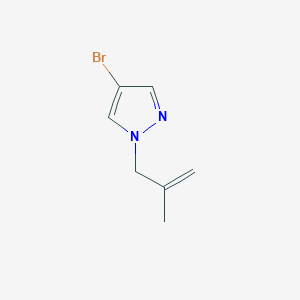

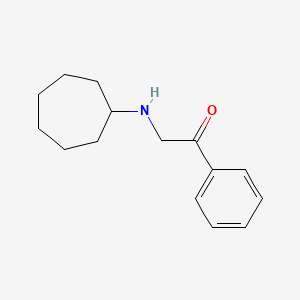

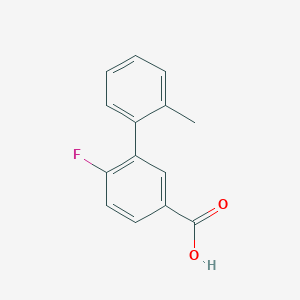

![molecular formula C10H14N4 B1463802 2-(3-エチル-3H-イミダゾ[4,5-b]ピリジン-2-イル)エタン-1-アミン CAS No. 1281217-79-5](/img/structure/B1463802.png)

2-(3-エチル-3H-イミダゾ[4,5-b]ピリジン-2-イル)エタン-1-アミン

概要

説明

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine, also known as EIPA, is an organic compound with the molecular formula C9H13N3. It is a colorless, crystalline solid that is soluble in polar organic solvents. EIPA is a member of the imidazole family of compounds and is used in a variety of scientific and medical applications.

作用機序

Target of Action

Similar imidazole derivatives have been identified as inhibitors of nitric oxide synthases , and others have been found to inhibit intracellular Akt activation .

Biochemical Pathways

Similar compounds have been found to affect the nitric oxide synthase pathway and the Akt signaling pathway .

Result of Action

Similar compounds have been found to inhibit microtubule assembly formation and cellular nitrate/nitrite synthesis .

実験室実験の利点と制限

The main advantage of using 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine in laboratory experiments is its ability to bind to enzymes and induce conformational changes that alter their activity. This makes it a useful tool for studying enzyme structure and function. However, 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is not very stable and can be degraded by heat, light, and air.

将来の方向性

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine has potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, it could be used to study the structure and function of proteins and DNA. It could also be used to develop new drugs and drug delivery systems. Furthermore, it could be used to study the mechanism of action of existing drugs and to develop new therapeutic strategies. Finally, it could be used to develop new diagnostics for diseases.

科学的研究の応用

医薬品化学: GABA A受容体のモジュレーション

この化合物は、プリン類と構造的に類似しているため、GABA A受容体ポジティブアロステリックモジュレーターとして作用します 。この応用は、不安やてんかんなどの、中枢神経系に関連する疾患の治療法の開発において重要です。

薬理学: プロトンポンプ阻害

薬理学では、イミダゾ[4,5-b]ピリジン誘導体(当該化合物を含む)は、プロトンポンプ阻害剤として機能することが発見されています 。この応用は、胃食道逆流症(GERD)や消化性潰瘍などの疾患の治療薬の開発に不可欠です。

腫瘍学: 抗がん活性

イミダゾ[4,5-b]ピリジン誘導体は、細胞経路に影響を与える能力を持つため、腫瘍学研究において価値があります。 これらの誘導体は、がん細胞の増殖を阻害する可能性を示しており、新規抗がん剤の開発のための道筋を提供しています 。

微生物学: 抗菌特性

研究によると、イミダゾ[4,5-b]ピリジン化合物は抗菌特性を示すことが示されています 。この応用は、特に抗生物質耐性菌との闘いにおいて重要であり、新たな抗菌剤のための有望な研究分野となっています。

生化学: 酵素阻害

生化学では、これらの化合物は、炭水化物代謝に関与する酵素を阻害する能力について研究されており、代謝性疾患の理解と治療に不可欠です 。

分析化学: 化学分析

この化合物のユニークな構造により、分析化学において、様々な生体物質の同定と定量に用いることができます 。

環境科学: 生態毒性研究

環境科学における直接的な応用は広く文書化されていませんが、この化合物は生物系への潜在的な影響を持つため、生態系への影響を評価する生態毒性研究の候補となります 。

産業応用: 機能性材料の合成

最後に、当該化合物を含むイミダゾ[4,5-b]ピリジン誘導体の合成と官能化は、産業用途向けの特定の特性を持つ材料の製造において関心を集めています 。

生化学分析

Biochemical Properties

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a GABA A receptor positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism .

Cellular Effects

The effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine vary with different dosages. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and modulating neurotransmission . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(3-ethylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-2-14-9(5-6-11)13-8-4-3-7-12-10(8)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIOPPGLQFJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

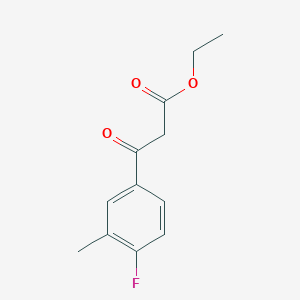

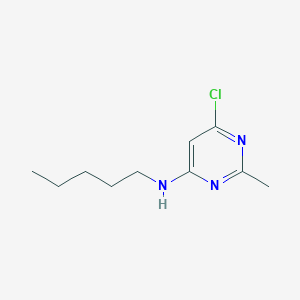

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

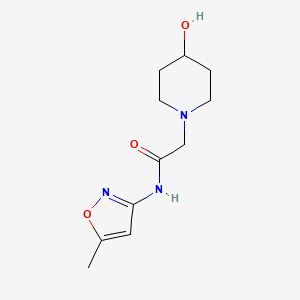

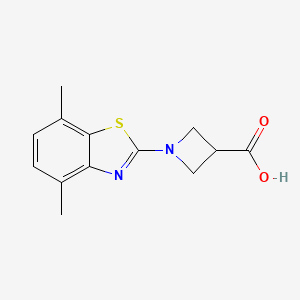

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

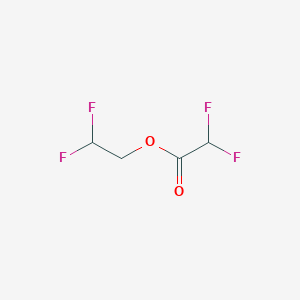

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

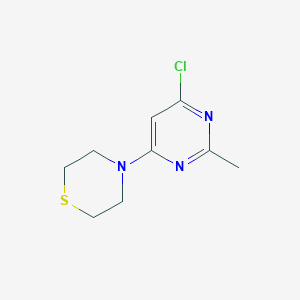

![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)